molecular formula C12H10 B14154746 E,E-1-Phenylhexa-1,3-dien-5-yne CAS No. 940-50-1

E,E-1-Phenylhexa-1,3-dien-5-yne

Cat. No.: B14154746
CAS No.: 940-50-1
M. Wt: 154.21 g/mol
InChI Key: SEQZAYGOCMKLRP-JAFPNSLJSA-N
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Description

E,E-1-Phenylhexa-1,3-dien-5-yne: is an organic compound with the molecular formula C₁₂H₁₀. It is characterized by its conjugated diene and alkyne functionalities, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E,E-1-Phenylhexa-1,3-dien-5-yne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the palladium-catalyzed coupling reaction between halodienes and bis(pinacolato)diborane or hexamethylditin . This reaction requires precise control of temperature and the use of suitable solvents to achieve high yields and selectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: E,E-1-Phenylhexa-1,3-dien-5-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

E,E-1-Phenylhexa-1,3-dien-5-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of E,E-1-Phenylhexa-1,3-dien-5-yne involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1,3-Hexadien-5-yne: Another conjugated diene with similar reactivity.

    1,6-Diphenyl-1,3,5-hexatriene: A compound with extended conjugation and different electronic properties.

Properties

CAS No.

940-50-1

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

[(1E,3E)-hexa-1,3-dien-5-ynyl]benzene

InChI

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,3-11H/b4-3+,9-6+

InChI Key

SEQZAYGOCMKLRP-JAFPNSLJSA-N

Isomeric SMILES

C#C/C=C/C=C/C1=CC=CC=C1

Canonical SMILES

C#CC=CC=CC1=CC=CC=C1

Origin of Product

United States

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